1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-ethyl-6-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H10N4O/c1-3-14-10-8(5-12-14)9(15)7(4-11)6(2)13-10/h5H,3H2,1-2H3,(H,13,15) |
InChI Key |
DRAGJIBTKWCIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)C(=C(N2)C)C#N |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of substituted pyrazole intermediates. 3-Amino-1-ethylpyrazol-5-one serves as a critical precursor, synthesized via alkylation of 3-aminopyrazol-5-one with ethyl bromide in the presence of a base such as potassium carbonate. Alternative routes employ arylbutanoates or 1,3-dicarbonyl compounds to introduce methyl and cyano groups at specific positions.
Condensation Reaction
The pyrazole precursor undergoes condensation with 4-hydroxy-6-methylpyran-2-one or analogous α,β-unsaturated ketones. This step is typically conducted in refluxing n-butanol (bp: 117–118°C) for 48–72 hours, facilitating nucleophilic attack at the pyrone’s carbonyl group. The reaction proceeds via a Michael addition mechanism, forming an enamine intermediate that subsequently undergoes dehydration.
Cyclization and Tautomerization
Cyclization of the enamine intermediate is achieved under acidic conditions (e.g., acetic acid), promoting intramolecular nucleophilic attack to form the pyridine ring. Tautomerization then yields the final 1H-pyrazolo[3,4-b]pyridine structure. The use of KF-alumina as a catalyst has been reported to enhance cyclization efficiency, reducing reaction times by 30%.
Functionalization at C5
Optimization of Reaction Conditions
Solvent Effects
-
n-Butanol : Preferred for condensation due to its high boiling point and polarity, achieving 49% yield for intermediate formation.
-
Acetic acid : Enhances cyclization rates by protonating carbonyl groups, though prolonged exposure risks side reactions such as ester hydrolysis.
-
DMF : Facilitates cyano group introduction but requires strict moisture control.
Catalytic Additives
Temperature and Time
-
Reflux conditions : Essential for overcoming activation energy barriers in cyclization (ΔG‡ ≈ 90 kJ/mol).
-
Extended reaction times : Critical for complete tautomerization, with 72-hour durations yielding >95% conversion.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Key signals include a triplet at δ 1.38 ppm (ethyl CH3), a singlet at δ 2.27 ppm (C6-CH3), and a quartet at δ 4.39 ppm (OCH2).
-
IR spectroscopy : Stretching vibrations at 1663 cm⁻¹ (C=O) and 2210 cm⁻¹ (C≡N) confirm functional group integrity.
Scale-Up Considerations and Industrial Relevance
Challenges in Large-Scale Production
Chemical Reactions Analysis
Cyclization Reactions with Active Methylene Compounds
The carbonitrile group at C5 facilitates cyclization with reagents like malononitrile or ethyl acetoacetate. For example:
-
Reaction with malononitrile under basic conditions (NaOAc/EtOH) yields fused pyrazolo[3,4-b]pyridine-triazine hybrids via [3+2] cycloaddition .
-
Reaction with ethyl 3-oxobutanoate forms ethyl 9-acetyl-4,8-dimethyl-6,10b-dihydropyrido[2',3':3,4]pyrazolo[5,1-c] triazine-3-carboxylate (confirmed by NMR and MS) .
| Reagent | Product Structure | Key Spectral Data (MS/NMR) | Reference |
|---|---|---|---|
| Malononitrile | Pyrazolo-triazine hybrid | : 734.30 (CHNO) | |
| Ethyl 3-oxobutanoate | Ethyl pyrido-pyrazolo-triazine carboxylate | δ 1.35 (t, COOCHCH) |
Diazotization and Coupling Reactions
The amino group (if present in derivatives) undergoes diazotization to form chlorodiazenyl intermediates, enabling further coupling:
-
Diazotization with NaNO2_22/HCl produces 3-(chlorodiazenyl) derivatives, which react with phenacyl bromides or aryl ethanones to form bis-pyrazolo complexes .
-
Example : Reaction with 2-bromo-1-phenylethanone yields 2,2’-(4,4’-phenylene)bis(1-phenylethanone) derivatives (: 690.27, CHNO) .
Nucleophilic Substitution at C4 Hydroxyl Group
The hydroxyl group at C4 participates in alkylation or acylation:
-
Reaction with alkyl halides (e.g., methyl iodide) replaces the hydroxyl group with alkylthio or alkoxy groups.
-
Example : Methylation with CHI/KCO forms 4-methoxy derivatives, enhancing lipophilicity for pharmacological studies .
Hydrolysis of Carbonitrile Group
The carbonitrile at C5 can be hydrolyzed to carboxylic acids or amides under acidic/basic conditions:
-
Acidic hydrolysis (HSO, reflux) converts the nitrile to a carboxyl group, enabling peptide coupling or salt formation .
-
Basic hydrolysis (NaOH/HO) yields primary amides, useful for further functionalization .
Multicomponent Bicyclization Reactions
This compound serves as a precursor in multicomponent syntheses:
-
Four-component reactions with arylglyoxals, pyrazol-5-amines, and cyclohexane-1,3-diones yield polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines under microwave irradiation .
| Components | Conditions | Product Class | Yield Range | Reference |
|---|---|---|---|---|
| Arylglyoxal, pyrazol-5-amine, 4-hydroxy-6-methyl-2H-pyran-2-one | MW, 100°C, 1h | Cyclopenta[d]pyrazolo[3,4-b]pyridines | 65–82% |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1H-pyrazolo[3,4-b]pyridine compounds exhibit significant biological activities:
Antibacterial Properties
1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has shown effectiveness against drug-resistant strains of Staphylococcus epidermidis. Structure-activity relationship studies suggest that modifications in substituents can enhance antibacterial efficacy, making it a candidate for drug development against resistant bacterial infections .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated its potential in treating inflammation-related conditions by inhibiting pathways involved in inflammatory responses .
Anticancer Potential
Recent studies have explored the anticancer effects of pyrazolo[3,4-b]pyridines. Compounds within this class have been reported to inhibit specific kinases involved in cancer progression. The unique structural attributes of this compound may allow it to interact effectively with cancer-related biological targets .
Case Study 1: Antibacterial Activity
A study conducted on various pyrazolo[3,4-b]pyridine derivatives highlighted their antibacterial efficacy against resistant strains. The research emphasized the importance of structural modifications in enhancing biological activity. The findings suggest that derivatives like this compound could be developed into effective antibacterial agents for clinical use .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines. This study provided insights into its mechanism of action and potential therapeutic applications in treating chronic inflammatory diseases. The results indicated a significant reduction in inflammatory markers upon treatment with this compound .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | Lacks hydroxyl group | Potential different biological activity |
| 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine | Similar hydroxyl substitution | Varies in antibacterial efficacy |
| 5-Carboxylic acid derivative | Possesses carboxylic acid functionality | Alters solubility and reactivity |
This table illustrates variations in substituents that influence both chemical behavior and biological activity among related compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives differ primarily in substituents at positions 1, 3, 4, and 6, which significantly influence their physical and pharmacological properties. Below is a comparative analysis:
Key Observations :
- Bioavailability : Derivatives like 6-thioxopyrazolo[3,4-b]pyridine-5-carbonitrile exhibit optimal polarity (TPSA = 84 Ų) and compliance with drug-likeness rules, unlike higher molecular weight analogs .
- Melting Points : Aryl-substituted derivatives (e.g., 4-Cl-C₆H₄CO) show higher melting points (~170–210°C), suggesting strong intermolecular interactions .
Regulatory and Industrial Considerations
Biological Activity
1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS Number: 89158-21-4) is a compound within the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4O, with a molecular weight of approximately 206.22 g/mol. The structure features a pyrazolopyridine core, which is known to influence its biological activity.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities:
1. Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 7.833 | Apoptosis induction |
| BEL-7402 (Liver) | 9.400 | Cell cycle arrest |
| MCF-7 (Breast) | 10.4 | Inhibition of proliferation |
These findings suggest that this compound may possess similar anticancer properties.
2. Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression and metabolic diseases. For example, pyrazolo[3,4-b]pyridines have been shown to inhibit protein kinase C (PKC), which plays a crucial role in cell signaling pathways related to growth and differentiation .
3. Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can reduce inflammation markers in macrophages. These compounds have been effective in inhibiting nitric oxide production and other inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : By targeting specific kinases, these compounds can disrupt signaling pathways that promote cancer cell survival and proliferation.
- Induction of Apoptosis : Many pyrazolo[3,4-b]pyridines trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Modulation of Inflammatory Responses : The compound may inhibit the activation of NF-kB and other transcription factors involved in the inflammatory response.
Case Studies
Recent studies have explored the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in various disease models:
Case Study 1: Cancer Treatment
A study evaluated the efficacy of a pyrazolo[3,4-b]pyridine derivative in mice bearing xenografts from human breast cancer cells. The results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed .
Case Study 2: Inflammation Model
In an experimental model of arthritis, treatment with a related compound showed reduced swelling and pain scores in affected joints. Histological analysis revealed decreased infiltration of inflammatory cells .
Q & A
Q. What are the recommended synthetic strategies for preparing 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?
Methodological Answer: The compound can be synthesized via one-pot, multi-component reactions under reflux conditions. A typical protocol involves:
- Reactants : 1-Aryl-3-methyl-1H-pyrazol-5-(4H)-one, 3-aryl-3-oxopropanenitriles, arylglyoxals, and ammonium acetate.
- Catalyst : Metal oxide silica-based bifunctional LDH (layered double hydroxide) as a magnetic nanocatalyst.
- Solvent System : EtOH/H₂O (1:1).
- Yield Optimization : Yields range from 70–85% under these conditions, with advantages including mild reaction setup, easy catalyst recovery, and scalability .
Q. What analytical techniques are critical for structural characterization of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Use a combination of:
- Spectroscopy :
- IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, O–H/N–H stretches).
- NMR : Confirm substituent positions (e.g., aromatic protons in pyrazole/pyridine rings at δ 6.5–8.5 ppm).
- X-ray Crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) .
- Elemental Analysis : Validate purity (C, H, N % matching theoretical values) .
Q. How are physicochemical properties assessed for drug-likeness in pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer: Key parameters include:
- Lipophilicity (MLogP) : Calculated using software like MarvinSketch; derivatives with MLogP < 5 are preferred.
- Topological Polar Surface Area (TPSA) : Values < 140 Ų indicate better membrane permeability.
- Hydrogen Bonding : ≤5 donors (HBD) and ≤10 acceptors (HBA) for oral bioavailability.
| Parameter | Target Range | Example Derivative Compliance |
|---|---|---|
| Molecular Weight | <500 Da | Violation (e.g., MW = 515 Da) |
| MLogP | <5 | Compliant (e.g., MLogP = 3.2) |
| TPSA | <140 Ų | Compliant (e.g., TPSA = 85 Ų) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?
Methodological Answer:
- Catalyst Screening : Compare LDH with alternatives like Fe₃O₄@Co(II) for enhanced magnetic recovery and reactivity .
- Solvent Polarity : Test EtOH/H₂O ratios (e.g., 2:1 vs. 1:1) to balance solubility and reaction kinetics.
- Temperature Gradient : Reflux (e.g., 80°C) vs. room temperature; higher temperatures may accelerate cyclization but risk side reactions .
Q. What computational approaches validate the biological potential of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to generate bioavailability radar charts and "boiled-egg" models.
- Example : Derivatives with TPSA < 100 Ų and MLogP 2–4 show optimal gastrointestinal absorption and blood-brain barrier penetration .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for in vitro testing.
Q. How are crystallographic data contradictions resolved during structure refinement?
Methodological Answer:
- Disordered Atoms : Apply geometric constraints (e.g., isotropic displacement parameters for CH₃ groups).
- Hydrogen Bonding : Use SHELXL (SHELX-2018) to refine N–H⋯O interactions and validate with Fourier difference maps .
- Omitted Reflections : Exclude outliers (e.g., reflections affected by beamstop shadowing) to improve R-factors .
Q. How should researchers address discrepancies between spectroscopic and elemental analysis data?
Methodological Answer:
- Step 1 : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples).
- Step 2 : Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.
- Step 3 : Re-crystallize to remove impurities (e.g., ethanol/water mixtures for high-purity crystals) .
Q. What strategies are used to evaluate biological activity in pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- In Vitro Assays : Screen for antiproliferative activity (e.g., MTT assay on cancer cell lines) at concentrations ≤50 μM.
- Target Identification : Use kinase profiling panels to identify inhibitory activity (e.g., CDK2/cyclin E).
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C-6 enhance cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
